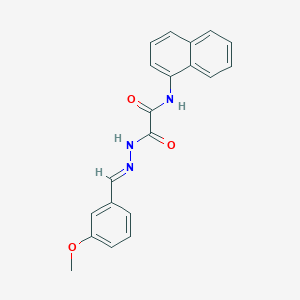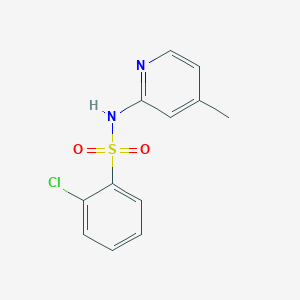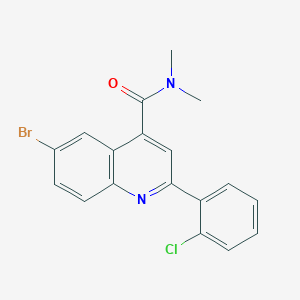![molecular formula C20H22FN3O2 B11118303 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11118303.png)
4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide: is a chemical compound with the molecular formula C17H19FNO2. It belongs to the class of hydrazine derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. Subsequent cyclization and acylation lead to the final product.
Reaction Conditions:Condensation: 4-fluorobenzaldehyde reacts with hydrazine in an appropriate solvent (such as ethanol or methanol) at elevated temperatures.
Cyclization: The hydrazone intermediate undergoes cyclization, often catalyzed by an acid or base.
Acylation: The cyclized compound is then acylated with an appropriate acid chloride or anhydride.
Industrial Production: While laboratory-scale synthesis is common for research purposes, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on the reaction conditions and the functional groups present. For example, oxidation may yield carboxylic acids, while reduction could lead to corresponding amines.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have information on similar compounds specific to this one, further research could reveal related structures and highlight its uniqueness.
Properties
Molecular Formula |
C20H22FN3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)butanediamide |
InChI |
InChI=1S/C20H22FN3O2/c1-13-10-14(2)20(15(3)11-13)23-18(25)8-9-19(26)24-22-12-16-4-6-17(21)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
IUXASXQZDFWSKR-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11118228.png)

![5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11118244.png)
![4-Hydroxy-N'-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide](/img/structure/B11118250.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11118255.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11118257.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)
![1-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11118275.png)
![2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118276.png)

![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11118281.png)
![(4-Methylpiperidin-1-yl)[6-methyl-2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11118289.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11118297.png)
